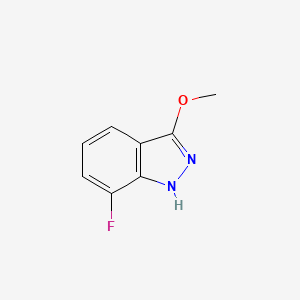

7-fluoro-3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

7-fluoro-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

CYLRMIWYRZQKAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC=C2F |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling for Indazole Research

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as an indazole derivative, relates to its biological activity. By systematically modifying substituents on the indazole core, researchers can identify key structural motifs responsible for efficacy and selectivity. For indazole derivatives, SAR analyses have revealed that substituents at the C3, C6, and C7 positions of the core are often crucial for their inhibitory activities nih.gov. These studies provide a framework for optimizing lead compounds to enhance their therapeutic potential against a range of diseases, including cancer and inflammatory conditions. longdom.orgrsc.orgresearchgate.net

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Fluorine's high electronegativity and small size can significantly influence a molecule's potency, permeability, and metabolic stability. mdpi.com

The position of the fluorine atom on the indazole ring has a marked impact on biological outcomes. The fluorine atom at the C-7 position acts as a potent electron-withdrawing group, inducing significant electronic polarization across the indazole ring system. This electronic effect can enhance binding affinity and, consequently, potency. For instance, studies on certain indazole derivatives showed that C-7 fluorination resulted in compounds with the highest hypotensive and bradycardic activities. researchgate.net Similarly, the fluorination of the indazole aromatic ring has been shown to increase the inhibitory potency and selectivity against inducible nitric oxide synthase (NOS-II). researchgate.net

Table 1: Effect of Fluorine Substitution on the Biological Activity of Indazole Derivatives

| Derivative Class | Fluorine Position | Observed Effect | Reference |

| 1-[(imidazolidin-2-yl)imino]-1H-indazoles | C-7 | Highest hypotensive and bradycardic activities | researchgate.net |

| 1H-indazole-3-amine derivatives | General | Improved antitumor activity and cell permeability | mdpi.com |

| FGFR1 Inhibitors | Attached Phenyl Ring | Fluorine atoms form hydrophobic interactions with Val492 and Ala640 | rsc.org |

| Nitric Oxide Synthase (NOS) Inhibitors | Aromatic Ring | Increased inhibitory potency and NOS-II selectivity | researchgate.net |

| YC-1 Analogs | Attached Benzyl Ring (ortho) | Crucial for inhibiting HIF-1 transcriptional activity | nih.gov |

The methoxy (B1213986) group is another critical substituent in medicinal chemistry, capable of influencing a compound's properties and interactions. researchgate.net It can enhance ligand-target binding, improve physicochemical characteristics, and favorably alter ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming key interactions that stabilize the ligand-protein complex. researchgate.net

In the context of indazole derivatives, the methoxy group has been shown to be pivotal for potency. In some series, methoxy-containing derivatives exhibit higher potency than their methyl-substituted counterparts. rsc.org For example, SAR analysis of certain anticancer agents revealed that compounds with meta- and para-methoxy aniline (B41778) derivatives displayed superior activity. longdom.org In a molecular docking study of an FGFR1 inhibitor, the methoxy oxygen was observed participating in a crucial hydrogen bond with the amino acid residue Asp641, anchoring the ligand in the binding pocket. rsc.org In another study, an intramolecular hydrogen bond between a C4-methoxy group and a sulfonamide substituent was shown to lock the molecule in a specific, active conformation, highlighting the profound effect of this group on the ligand's topology and efficacy. acs.org However, the contribution of the methoxy group can be complex; in some instances, electron-donating ether groups were found to increase activity more than electron-withdrawing halogens, while in other contexts, its introduction led to a decrease in binding affinity. nih.gov

Table 2: Influence of the Methoxy Group on the Activity of Indazole Derivatives

| Derivative Class | Methoxy Position | Observed Effect | Reference |

| FGFR1 Inhibitors | Attached Phenyl Ring | Methoxy oxygen forms a hydrogen bond with Asp641 | rsc.org |

| GSK-3 Inhibitors | C-5 of Indazole | Methoxy derivatives showed higher potency than methyl derivatives | rsc.org |

| Dopamine/Serotonin (B10506) Receptor Ligands | Attached Phenyl Ring | Generally increased binding affinity compared to halogens | nih.gov |

| Anticancer Agents | Aniline Substituent (meta/para) | Superior anticancer activity observed | longdom.org |

| CCR4 Antagonists | C-4 of Indazole | Methoxy-containing groups were among the more potent substituents | acs.org |

The C-3 and C-7 positions of the indazole scaffold are critical sites for substitution, and the nature of the groups at these positions profoundly dictates the molecule's biological and chemical properties. SAR studies have repeatedly shown that aryl groups at the C3 position are crucial for the inhibitory activities of many indazole-based compounds. nih.gov

Substituents at the C-7 position exert strong electronic effects that can influence reactivity and biological interactions. For example, electron-withdrawing groups like nitro (NO₂) or carboxymethyl (CO₂Me) at the C-7 position have been shown to direct N-alkylation reactions preferentially to the N-2 position of the indazole ring, a testament to their powerful electronic influence. researchgate.netbeilstein-journals.org From a biological perspective, 7-nitro-1H-indazoles have demonstrated notable inhibitory properties. researchgate.net Furthermore, indazole derivatives bearing sulfonamide moieties at the C-7 position have shown promising anticancer activities. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, or "descriptors." These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

For indazole derivatives, both 2D and 3D-QSAR studies have been successfully employed to develop predictive models for anticancer activity. longdom.org In one study focused on Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model demonstrated a high correlation coefficient (r² = 0.9512), indicating robust predictive accuracy. longdom.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to indazole derivatives. These methods build 3D models based on the steric and electrostatic fields of the molecules, providing a more detailed picture of the structural requirements for activity. QSAR analyses of anti-malarial indazole derivatives pointed to lipophilicity as a key driver for improved activity. nih.gov Such models are invaluable for rationally designing indazole compounds with enhanced efficacy. longdom.org

Molecular Docking and Binding Mode Predictions for Indazole Ligands

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the molecular basis of a drug's action and for predicting binding modes and affinities. Docking studies on indazole ligands have been performed across a variety of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes like DNA gyrase. rsc.orgnih.govjmchemsci.com

These simulations help visualize how indazole derivatives fit into the active site of a receptor. For example, docking studies of indazole-based ligands into the D2 and 5-HT2A receptors were conducted to analyze their binding modes and rationalize their observed activities. nih.gov Similarly, the binding interactions of indazole derivatives with the MAPK1 protein have been studied to suggest their potential as anticancer agents. mdpi.com The results from docking are typically evaluated using scoring functions that estimate the binding free energy, where lower energy values suggest a more stable and favorable interaction. researchgate.net This information is critical for structure-based drug design, allowing for the optimization of ligands to improve their fit and interactions within the target's binding pocket.

Resulting from molecular docking and other computational methods, a pharmacophore model can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For indazole ligands, these models have identified several key features and interactions.

Commonly identified essential binding interactions for indazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the indazole core and specific substituents frequently act as hydrogen bond donors or acceptors. For instance, the methoxy oxygen on an indazole derivative was shown to form a hydrogen bond with an aspartate residue in the FGFR1 kinase domain. rsc.org

π-π Stacking: The aromatic indazole ring system often engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe) or tyrosine (Tyr) in the active site. researchgate.netrsc.org An interaction between the pyrazole (B372694) portion of the indazole ring and a heme group has also been observed. researchgate.net

Hydrophobic Interactions: Substituents, particularly fluorine atoms, can form crucial hydrophobic interactions with nonpolar residues like valine (Val) and alanine (B10760859) (Ala), contributing significantly to binding affinity. rsc.org

A pharmacophore model for indazole-based inhibitors typically includes features such as a hydrogen bond acceptor, a hydrogen bond donor, and one or more aromatic/hydrophobic regions, all arranged in a specific spatial orientation. tandfonline.com The identification of these key features is paramount for virtual screening campaigns and for the rational design of new derivatives with improved potency and selectivity. tandfonline.com

Conformational Analysis of 7-fluoro-3-methoxy-1H-indazole within Protein Active Sites

The analysis of how this compound conforms within the active sites of proteins is crucial for understanding its potential as a biologically active agent. Molecular docking, a primary computational technique, is used to predict the preferred orientation and conformation of the molecule when it binds to a protein target.

Molecular Dynamics Simulations to Elucidate Ligand Stability and Conformational Dynamics in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound within a biological system over time. These simulations can assess the stability of the ligand-protein complex and explore the conformational changes the ligand undergoes.

Studies on related indazole derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes. longdom.orgresearchgate.net For instance, simulations can reveal how water molecules mediate interactions and how the ligand adapts its conformation to maintain favorable contacts within the binding pocket. nih.gov A 100-nanosecond MD simulation, for example, can demonstrate the structural deviations and conformational changes in a protein-ligand complex, providing insights into the long-term stability of the binding. longdom.orgnih.gov Such analyses are critical for validating docking results and understanding the dynamic nature of molecular recognition. longdom.org

Quantum Chemical Investigations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. dergipark.org.tr These studies provide detailed information about the molecule's electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule through geometry optimization. For fluorinated indazole derivatives, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to predict bond lengths, bond angles, and dihedral angles.

The presence of the fluorine atom at C7 and the methoxy group at C3 significantly influences the geometry. The fluorine atom acts as a strong electron-withdrawing group, which can alter the bond lengths and angles within the indazole ring system. Vibrational analysis, also performed at the same level of theory, calculates the theoretical vibrational frequencies. These can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the optimized geometry and assign spectral bands to specific molecular motions.

Table 1: Predicted Geometrical Parameters of a Substituted Indazole Derivative (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-F | 1.353 | | | C-O | 1.365 | | | N-N | 1.357 | | | C-C (ring) | 1.390 - 1.410 | | | | | C-N-N | 110.5 | | | | C-C-F | 119.8 | | | | C-C-O | 120.2 | Note: This table is illustrative and based on typical values for similar structures calculated using DFT. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy group would have opposing effects on the electron density distribution and, consequently, on the HOMO and LUMO energy levels. DFT calculations can precisely quantify these energies, helping to predict how the molecule will interact with other chemical species. nih.gov

Table 2: Illustrative FMO Properties of Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.5 | -1.8 | 4.7 |

| Indazole Derivative B | -6.2 | -2.0 | 4.2 |

| Indazole Derivative C | -6.8 | -1.5 | 5.3 |

Note: This table provides example data to illustrate the concept. Values are highly dependent on the specific molecular structure and substituents. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping to Identify Reactive Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution on the surface of a molecule. These maps are invaluable for identifying sites that are susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group are expected to be regions of negative potential. The hydrogen atom on the indazole nitrogen and the areas around the fluorine atom would likely show positive potential.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Structural Elucidation

Computational methods can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which is a powerful tool for structural elucidation and for validating experimental data. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations.

By comparing the theoretically predicted chemical shifts with those obtained from experimental NMR spectra, researchers can confirm the structure of synthesized compounds. researchgate.net For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for confirming the position of the fluorine atom. Discrepancies between calculated and experimental shifts can sometimes indicate the presence of different tautomers or solvent effects.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indazole |

| 2H-indazole |

| 3H-indazole |

| Kinases |

| FT-IR |

| Raman |

| ¹H NMR |

| ¹³C NMR |

| ¹⁹F NMR |

| GIAO |

| DFT |

| B3LYP |

| HOMO |

| LUMO |

Preclinical Biological and Pharmacological Evaluation of Indazole Derivatives

In Vitro Assessment of Target Engagement and Molecular Pathway Modulation

The in vitro evaluation of 7-fluoro-3-methoxy-1H-indazole and its derivatives has been crucial in elucidating their mechanisms of action and potential therapeutic applications. These studies involve assessing the compound's ability to interact with specific molecular targets, such as enzymes and receptors, and its subsequent effects on cellular functions in controlled laboratory settings.

Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes. google.comgoogle.comnih.gov The substitution pattern on the indazole ring, including the presence of fluorine and methoxy (B1213986) groups, can significantly influence their inhibitory potency and selectivity. nih.gov

Derivatives of 1H-indazole have demonstrated inhibitory activity against a range of protein kinases, including:

Fibroblast Growth Factor Receptors (FGFR): Certain 1H-indazol-3-amine derivatives have shown potent inhibition of FGFR1 and FGFR2. For instance, a derivative featuring a 2,6-difluoro-3-methoxyphenyl group displayed an IC₅₀ value of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2. mdpi.comnih.gov Another compound, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. mdpi.comnih.govtandfonline.com

Epidermal Growth Factor Receptor (EGFR): Some 1H-indazole derivatives have been designed as inhibitors of EGFR, including drug-resistant mutants like EGFR T790M. nih.gov

Other Kinases: The broader class of indazole compounds has been associated with the modulation of various other kinases such as VEGF-R, CDK complexes, CHK1, LCK, TEK, and FAK. google.com

Additionally, indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. Some 1H-indazole compounds have shown IDO1 inhibitory activity, with one derivative exhibiting an IC₅₀ value of 5.3 μM. mdpi.com The 1H-indazole structure is considered a key pharmacophore for potent IDO1 inhibition. mdpi.com

Table 1: Enzyme Inhibition Profile of Selected Indazole Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value |

| 1H-indazol-3-amine derivative | FGFR1 | < 4.1 nM |

| 1H-indazol-3-amine derivative | FGFR2 | 2.0 ± 0.8 nM |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM |

| 1H-indazole derivative | IDO1 | 5.3 μM |

This table presents a selection of data for illustrative purposes and is not exhaustive.

The interaction of indazole derivatives with various receptors has been a subject of investigation, revealing their potential to modulate signaling pathways.

G-Protein Coupled Receptors (GPCRs): Indazole compounds have been identified as ligands for cannabinoid (CB1) receptors, which are a type of GPCR. google.com These compounds are being explored for their therapeutic potential in conditions mediated by CB1 receptor activity. google.com

Serotonin (B10506) Receptors: Derivatives of 1H-indazole-3-carboxamide have been identified as new ligands for the 5-HT₄ serotonin receptor, with some acting as potent and selective antagonists. researchgate.net The substitution on the indazole ring and associated structures plays a crucial role in their activity and selectivity. researchgate.net The broader class of indazole derivatives has also been studied for their interaction with 5-HT₁A and 5-HT₂A receptors. jmchemsci.comnih.gov

Cell-based assays provide a functional context for the molecular interactions observed in biochemical assays. Studies on indazole derivatives have demonstrated their effects on cellular processes like proliferation and apoptosis.

Modulation of Cellular Proliferation: Various indazole derivatives have shown the ability to inhibit the proliferation of different cancer cell lines. google.comsmolecule.com For example, a 1H-indazol-3-amine derivative that potently inhibits FGFR1 and FGFR2 also demonstrated anti-proliferative activity in KG1 and SNU16 cell lines with IC₅₀ values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively. mdpi.com Another 1H-indazole-3-amine derivative exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM. mdpi.com

Induction of Apoptosis: The anti-cancer activity of some indazole derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com For instance, the aforementioned compound with activity against K562 cells was found to affect apoptosis in a concentration-dependent manner. mdpi.com

Table 2: Cell-Based Activity of Selected Indazole Derivatives

| Derivative Class | Cell Line | Activity Type | IC₅₀ Value |

| 1H-indazol-3-amine derivative | KG1 | Anti-proliferative | 25.3 ± 4.6 nM |

| 1H-indazol-3-amine derivative | SNU16 | Anti-proliferative | 77.4 ± 6.2 nM |

| 1H-indazole-3-amine derivative | K562 | Anti-proliferative | 5.15 µM |

This table presents a selection of data for illustrative purposes and is not exhaustive.

In Vivo Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Studies in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted by a living organism.

The metabolic stability of indazole derivatives can be influenced by their specific chemical structure, including the presence and position of fluorine atoms. acs.org Fluorine substitution can sometimes lead to greater metabolic stability. google.com The primary metabolic pathways for many synthetic cannabinoids, which can include indazole cores, involve hydrolysis, hydroxylation, N-dealkylation, and subsequent glucuronidation. researchgate.netre-place.be For some indazole-based compounds, isotopically-labeled versions (e.g., with ³H or ¹⁴C) are used in tissue distribution studies to trace their metabolic fate. google.comgoogle.com

The oral bioavailability of indazole derivatives can vary significantly. For example, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have shown good oral bioavailability in rodents. nih.gov In contrast, some indazole-containing antithrombotic agents have demonstrated low absolute oral bioavailability in rabbits, in the range of 5.90% to 16.32%. researchgate.net Tissue distribution studies have been conducted for some indazole derivatives; for instance, a specific inhibitor of protein kinase G was found not to enter the central nervous system in tissue distribution studies. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical data for the compound This compound corresponding to the requested outline.

While the broader class of indazole derivatives has been extensively studied and is known for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and potential in treating neurological problems, specific research findings for "this compound" are not present in the public domain. nih.govresearchgate.netnih.govresearchgate.net

Therefore, it is not possible to provide a detailed and scientifically accurate article with data tables on the preclinical evaluation of this specific compound in xenograft models, its anti-inflammatory and immunomodulatory activities, or its potential in neurodegenerative and other disease models as per the provided structure.

Broader Academic Applications and Emerging Research Trajectories

Indazole Derivatives as Advanced Molecular Probes in Chemical Biology

Indazole derivatives have emerged as versatile scaffolds in the design of advanced molecular probes for chemical biology. Their inherent aromatic and heterocyclic nature provides a stable framework that can be functionalized to create compounds tailored for specific biological targets and applications. researchgate.netmdpi.com Indazole-fused polycyclic conjugated skeletons, for instance, have garnered considerable interest as fluorescent probes. researchgate.net

The development of bioactive indazole frameworks has been advanced by novel photochemical strategies that enable the synthesis of structurally diverse 2H-indazole scaffolds. dntb.gov.ua This methodology has been successfully applied to create tumor-specific fluorescent probes that target G-quadruplexes, highlighting the potential of the indazole core in designing sophisticated tools for biosensing and cellular imaging. dntb.gov.ua Furthermore, the structural characteristics of indazoles, which allow for diverse functionalization, make them suitable for creating a vast number of derivatives with specific biological and pharmaceutical properties. researchgate.net For example, 7-methoxyindazole has been identified as a nitric oxide synthase inhibitor, demonstrating how specific substitutions on the indazole ring can confer precise biological activity. austinpublishinggroup.com

Applications of Fluorinated Indazoles in Materials Science and Organic Electronics

The incorporation of fluorine into the indazole scaffold significantly alters the molecule's physicochemical properties, making fluorinated indazoles valuable building blocks in materials science and organic electronics. lookchem.com Fluorine's high electronegativity creates polarized and strong carbon-fluorine bonds, which can enhance metabolic resistance in biological contexts and improve thermal stability and chemical resistance in materials. nih.gov These unique electronic properties are advantageous for developing high-performance materials for demanding applications.

Fluorinated indazoles are being explored for their potential in creating novel electronic devices and components with improved performance. lookchem.com The strategic placement of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. rsc.org This facilitates easier electron injection and enhances the material's resistance to oxidative degradation, making them suitable for n-type or ambipolar organic semiconductors. rsc.org

Fluorinated indazoles serve as powerful chromophore units and versatile building blocks for synthesizing semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The highly conjugated system of the indazole ring is fundamental to its electronic properties. ossila.com The introduction of nitrogen atoms into the heterocyclic structure, a key feature of indazoles, helps to lower the frontier molecular orbital energy levels, which is crucial for enhancing electron injection and maximizing electronic coupling in semiconducting polymers. acs.org

The replacement of benzene (B151609) or thiophene (B33073) rings with nitrogen-containing heterocycles like indazole is a key design strategy for developing n-type and ambipolar charge-transporting materials. acs.org This modification, combined with fluorination, makes these materials leading candidates for functional design in modern organic electronics. rsc.orgacs.org

Table 1: Applications of Fluorinated Indazoles in Materials Science

| Application Area | Key Properties Conferred by Fluorination | Specific Examples of Use | Supporting References |

| Advanced Polymers | Enhanced thermal stability and chemical resistance. | Building blocks for high-performance polymers. | |

| Organic Electronics | Lowered HOMO/LUMO levels, easier electron injection, resistance to oxidation. | n-type and ambipolar semiconductors. | lookchem.comrsc.org |

| Optoelectronics (OLEDs, OPVs) | Tunable energy gap, powerful chromophore unit. | Synthesis of semiconducting molecules and polymers. | ossila.com |

| Dye-Sensitized Solar Cells (DSSCs) | Tailored energy levels, improved spectral response, enhanced light absorption. | Organic dyes and photosensitizers. | ossila.comnih.govresearchgate.netrsc.org |

Supramolecular Chemistry and Crystal Engineering of Fluorinated Indazole Scaffolds

The field of crystal engineering benefits significantly from the unique intermolecular interactions introduced by fluorine atoms on the indazole scaffold. X-ray crystallography studies have revealed that fluorinated indazoles can adopt unique supramolecular structures that are distinct from their non-fluorinated analogs. For example, certain trifluoromethyl and tetrafluoro-substituted indazoles have been observed to crystallize as helical catemers with a three-fold screw axis, a phenomenon not seen in their simple methylated counterparts which form hydrogen-bonded dimers. rsc.org

The presence of fluorine enables a variety of intermolecular interactions, including C–H···F hydrogen bonds, which are crucial in directing the solid-state supramolecular organization of these molecules. rsc.org These interactions often promote a π-stack arrangement that is beneficial for enhancing charge carrier mobility in organic electronic materials. rsc.org Furthermore, fluorine atoms can participate in interactions that enhance binding affinity towards target proteins. nih.gov In one notable example, π–π interactions between indazole groups, along with hydrogen bonding, helped to stabilize a dimeric europium capsule around a fluoride (B91410) anion. acs.org

Analysis of the Patent Landscape and Intellectual Property Trends in Indazole-Based Compounds

The patent landscape for indazole-based compounds is extensive and reflects their significant pharmacological importance. tandfonline.comnih.gov A review covering patents from 2013 to 2017 highlighted forty-two patents for indazole derivatives with a wide range of therapeutic applications. tandfonline.comnih.gov These patents cover treatments for cancer, inflammation, bacterial infections, and neurodegenerative disorders. tandfonline.com The versatility of the indazole scaffold allows for the development of new lead compounds targeting a variety of diseases. tandfonline.com

Intellectual property trends show a continuous interest in indazole derivatives for their potential as therapeutic agents. More than 40 patents based on the indazole scaffold were filed in a five-year span for use against numerous diseases, including cancer. researchgate.net Patents have been granted for indazole compounds that mediate or inhibit cell proliferation, often through the inhibition of protein kinases like VEGF, CHK-1, and cyclin-dependent kinases (CDKs). google.com These compounds have shown potential in treating conditions associated with unwanted angiogenesis, such as diabetic retinopathy and rheumatoid arthritis. google.com More recent patent applications describe novel indazole compounds as inhibitors for specific kinases like PKMYT1, indicating ongoing innovation in this area. google.com Additionally, patents have been filed for indazole derivatives acting as CB1 receptor agonists. google.com

Table 2: Overview of Patent Trends for Indazole-Based Compounds

| Therapeutic Area/Mechanism | Key Focus of Patents | Example Patent Application | Supporting References |

| Oncology | Anticancer agents, kinase inhibitors (VEGF, CDK), cell proliferation inhibitors. | Cinnoline derivatives inhibiting VEGF-R2. | tandfonline.comresearchgate.netnih.govgoogle.com |

| Inflammation | Anti-inflammatory agents. | Benzydamine is a known anti-inflammatory with an indazole core. | tandfonline.comresearchgate.net |

| Neurological Disorders | Treatment of neurodegeneration. | Indazole derivatives with neuroprotective properties. | tandfonline.comnih.gov |

| Kinase Inhibition | Specific kinase targets for various diseases. | PKMYT1 kinase inhibitors. | google.com |

| Receptor Modulation | Agonists/antagonists for specific receptors. | CB1 receptor agonists. | google.com |

Future Perspectives and Unexplored Research Avenues for 7 Fluoro 3 Methoxy 1h Indazole

Advancements in Asymmetric Synthesis and Chiral Resolution of Indazole Derivatives

The creation of enantiomerically pure compounds is paramount in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. For indazole derivatives, where chirality can be introduced at various positions, the development of robust asymmetric synthetic methods is a critical future goal.

Future research will likely focus on the development and refinement of catalytic asymmetric syntheses. This includes the use of chiral transition-metal catalysts (e.g., rhodium, palladium, copper) to control the formation of the indazole core or the installation of chiral side chains. mdpi.com For instance, asymmetric C-H activation and annulation reactions represent a powerful strategy to construct chiral indazole frameworks efficiently. mdpi.com

Beyond synthesis, advancements in chiral resolution techniques are essential for separating racemic mixtures of complex indazoles. While traditional methods like diastereomeric salt crystallization are still used, modern techniques offer greater efficiency and scalability. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for both analytical and preparative-scale separation of enantiomers. chiralpedia.comfrontiersin.org Future work will likely see the development of novel CSPs with enhanced selectivity for a broader range of fluorinated and methoxylated indazole derivatives. Furthermore, techniques like supercritical fluid chromatography (SFC) are gaining traction for their speed and reduced solvent consumption. chiralpedia.com

| Method | Description | Key Advantages | Future Research Direction |

| Catalytic Asymmetric Synthesis | Uses chiral catalysts (metal- or organo-based) to guide a reaction towards a specific enantiomer. mdpi.combeilstein-journals.org | High efficiency, potential for high enantiomeric excess, atom economy. | Development of novel catalysts for fluorinated substrates; expanding reaction scope. beilstein-journals.orgnih.gov |

| Enzymatic Kinetic Resolution | Employs enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for separation. pharmtech.com | High enantioselectivity, mild and environmentally friendly conditions. | Screening for new enzymes with broader substrate tolerance for indazoles. |

| Chiral Chromatography (HPLC/SFC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. chiralpedia.comfrontiersin.org | Broad applicability, high purity of separated enantiomers, both analytical and preparative scale. | Design of novel, more selective chiral stationary phases; wider adoption of SFC. |

| Diastereomeric Crystallization | Reacts a racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org | Scalable, well-established technique. pharmtech.com | Discovery of more effective and recyclable resolving agents. wikipedia.org |

Development of Predictive Computational Tools for De Novo Design of Highly Specific Fluorinated and Methoxylated Indazoles

Computational chemistry is revolutionizing drug discovery by enabling the de novo design of molecules with desired properties, thereby reducing the time and cost of development. For 7-fluoro-3-methoxy-1H-indazole, these tools can predict how structural modifications will affect target specificity and affinity.

Structure-based drug design (SBDD) will remain a central strategy. mdpi.com Using high-resolution crystal structures of target proteins, molecular docking simulations can predict the binding poses and affinities of virtual libraries of indazole analogs. uab.cat This allows for the rational design of derivatives with improved interactions within the target's binding site. Further refinement using molecular dynamics (MD) simulations can provide insights into the stability of these interactions over time.

A significant area of growth is the application of artificial intelligence (AI) and machine learning (ML). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of novel indazoles. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore vast chemical space to design entirely new indazole-based molecules with optimized multi-property profiles, including potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov

Density functional theory (DFT) calculations will also play a crucial role in understanding the subtle effects of the fluorine and methoxy (B1213986) substituents on the molecule's electronic properties, which can be critical for fine-tuning binding interactions.

| Computational Tool | Application in Indazole Design | Future Direction |

| Molecular Docking | Predicts binding mode and affinity of indazole derivatives to a target protein's active site. mdpi.comuab.cat | Improved scoring functions; docking to flexible protein models. |

| Molecular Dynamics (MD) | Simulates the movement of the indazole-protein complex over time to assess binding stability. | Longer timescale simulations; enhanced sampling techniques. |

| QSAR/Machine Learning | Predicts biological activity based on chemical structure and properties; identifies key structural features for activity. nih.gov | Integration of larger and more diverse datasets; use of deep learning. nih.gov |

| De Novo Design (Generative Models) | Generates novel indazole structures with desired properties (e.g., high potency, selectivity). nih.gov | Multi-parameter optimization; ensuring synthetic tractability of generated molecules. |

| Quantum Mechanics (QM) | Calculates electronic properties to understand how fluorine/methoxy groups influence binding. | Application to larger systems; integration with machine learning models. |

Identification and Validation of Novel Biological Targets for this compound

While some indazole derivatives are known to inhibit targets like protein kinases, a significant opportunity lies in identifying entirely new biological targets for compounds like this compound. nih.gov This could expand their therapeutic potential into new disease areas.

Phenotypic screening is a powerful, unbiased approach for target discovery. technologynetworks.com In this method, libraries of compounds, including indazole derivatives, are tested for their effects on cell models of disease without a preconceived target. enamine.netlifechemicals.com Observed phenotypic changes (e.g., inhibition of cancer cell growth, reduction of inflammatory markers) identify "hit" compounds. technologynetworks.com This approach is particularly valuable for complex diseases where the key molecular drivers are not fully understood. technologynetworks.com

Once a hit is identified, target deconvolution becomes the next critical step. Chemical proteomics is a key technology for this purpose. rsc.org This often involves creating a chemical probe version of the hit compound (e.g., by attaching a biotin (B1667282) tag or a photoreactive group) to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry, revealing potential targets. rsc.orgresearchgate.net

Following identification, target validation is essential. This involves using genetic techniques like CRISPR or RNAi to confirm that modulating the identified protein replicates the phenotypic effect of the compound. rsc.org Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can then be used to confirm the physical interaction between the indazole and its newly identified target.

Design and Synthesis of Multi-Targeting Indazole Scaffolds for Complex Diseases

Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve the dysregulation of multiple biological pathways. frontiersin.org This has spurred interest in designing single molecules that can modulate several targets simultaneously, a strategy known as polypharmacology. tandfonline.com The versatile and synthetically tractable indazole scaffold is an ideal starting point for creating such multi-targeting agents. researchgate.net

The design of these molecules often employs a strategy of pharmacophore merging or linking, where structural elements known to bind to different targets are combined into a single hybrid compound. tandfonline.com For example, the this compound core could be decorated with substituents known to confer affinity for a second or third target, such as another kinase, a G-protein coupled receptor (GPCR), or an ion channel. tandfonline.com

Computational tools are invaluable in this endeavor, helping to design molecules that can fit within the binding sites of multiple targets and to predict potential liabilities. frontiersin.org The synthesis of these more complex, multi-target indazoles will require sophisticated, often multi-step, synthetic strategies. The development of efficient and modular synthetic routes will be crucial to generate libraries of these compounds for biological evaluation. mdpi.com

Challenges and Opportunities in Bridging Fundamental Research with Preclinical Development for Indazole Compounds

The path from a promising compound in fundamental research to a preclinical candidate is challenging but filled with opportunities. nih.gov For indazole derivatives, a primary challenge is optimizing their drug-like properties. Early-stage discoveries often prioritize high potency against a specific target, but preclinical development demands a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The fluorine and methoxy groups on this compound can influence properties like lipophilicity and metabolic stability, but extensive medicinal chemistry efforts are often required to achieve an optimal pharmacokinetic profile. nih.gov

Another significant hurdle is ensuring a compound's safety and minimizing off-target effects. A highly potent compound may have unintended interactions with other proteins in the body, leading to toxicity. Thorough preclinical assessment, including in vitro safety panels and in vivo toxicology studies, is essential to identify and mitigate these risks. nih.gov

Despite these challenges, the opportunities are immense. The chemical versatility of the indazole scaffold allows for fine-tuning of properties to overcome developmental hurdles. researchgate.netresearchgate.net Success stories of other indazole-based drugs, such as axitinib (B1684631) and niraparib, provide a roadmap and validate the scaffold's potential. nih.govmdpi.com The increasing power of predictive toxicology models can help de-risk candidates earlier in the discovery pipeline. Ultimately, successful translation will depend on strong interdisciplinary collaboration between academic chemists, biologists, and pharmaceutical industry partners to navigate the complex journey from a laboratory finding to a potential new medicine. nih.gov

Q & A

Q. What are the established synthetic routes for 7-fluoro-3-methoxy-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically begins with fluorinated aniline derivatives. For example, 2-fluoroaniline can undergo hydrazone formation using methylhydrazine, followed by cyclization with catalysts like copper acetate to form the indazole core . Methoxy groups are introduced via nucleophilic substitution or protective group strategies. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., Pd for cross-couplings) to improve yield and purity. Continuous flow reactors and automated purification systems are recommended for scalability .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., methoxy at C3, fluorine at C7) via characteristic shifts (e.g., methoxy protons at ~3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 181.167 for C₈H₈FN₃O) via ESI or EI ionization .

Advanced Research Questions

Q. How do structural modifications at the 3-position of 7-fluoroindazole derivatives influence biological activity and target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-methoxy vs. 3-iodo or 3-chloro) in enzyme inhibition assays (e.g., kinase or protease panels). Fluorine enhances metabolic stability, while methoxy improves solubility and hydrogen bonding. For example, 7-fluoro-4-iodo-1H-indazol-3-amine showed enhanced kinase inhibition due to iodine’s electron-withdrawing effects .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or Aurora kinases. Methoxy groups may occupy hydrophobic pockets, as seen in crystallographic studies .

Q. What strategies resolve contradictions in biological activity data across substituted indazole derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from diverse sources, controlling for variables like assay type (e.g., cell-free vs. cell-based) and concentration ranges .

- Substituent-Specific Effects : For example, 7-fluoro-4-methoxy-1H-indazol-3-amine may show lower cytotoxicity than 7-fluoro-4-iodo analogs due to reduced halogen bonding .

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions to identify outliers .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats using LC-MS/MS plasma analysis. Dosing regimens (5–50 mg/kg) are informed by in vitro metabolic stability assays (e.g., microsomal clearance) .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to detect organ-specific toxicity. Histopathological analysis of tissues post-administration is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.